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Introduction
Amphotericin A, and more commonly its structural analog Amphotericin B, are polyene

macrolide antibiotics that represent a critical class of antifungal agents. They are often used as

a last resort for treating severe systemic fungal infections. The primary mechanism of action

involves binding to ergosterol, a key component of the fungal cell membrane. This binding

disrupts membrane integrity, leading to the formation of pores, leakage of intracellular ions, and

ultimately, cell death.[1]

The development of resistance to Amphotericin B is a growing concern in clinical settings.

Understanding the mechanisms of resistance and developing methods to study resistant

strains are crucial for the development of new antifungal therapies and resistance management

strategies. The primary mechanism of resistance to Amphotericin B involves alterations in the

ergosterol biosynthesis pathway, which reduces the drug's binding target.[2][3] This is most

commonly due to mutations in the ERG genes, such as ERG2, ERG3, ERG6, and ERG11,

leading to a decrease in ergosterol content or the production of alternative sterols with lower

affinity for the drug.[2][4]

These application notes provide detailed protocols for the in vitro selection of fungal strains

resistant to Amphotericin A/B, methods for determining the level of resistance, and assays to

confirm fungal viability.
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Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of

Amphotericin B for susceptible (wild-type) and experimentally selected resistant strains of

various fungal species.

Fungal
Species

Strain Type
Amphotericin
B MIC (µg/mL)

Fold Increase
in Resistance

Reference

Candida albicans
Wild-Type

(SC5314)
0.5 - 1.0 -

Candida albicans
Lab-Evolved

Resistant
10 - 20 10-20x

Candida

tropicalis

Wild-Type (MYA-

3404)
0.5 -

Candida

tropicalis

Resistant Clinical

Isolate (ATCC

200956)

>8 >16x

Candida krusei Wild-Type (Z748) 0.25 -

Candida krusei

Lab-Evolved

Resistant

(Z748R)

32 128x

Candida auris
Wild-Type

(Cau1901)
1 -

Candida auris
EV-Induced

Resistance
>16 >16x

Experimental Protocols
Protocol 1: In Vitro Selection of Amphotericin B
Resistant Fungal Strains
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This protocol describes a method for generating Amphotericin B-resistant fungal strains by

continuous exposure to increasing concentrations of the drug.

Materials:

Fungal isolate (e.g., Candida albicans)

Yeast Peptone Dextrose (YPD) broth and agar plates

Amphotericin B (stock solution prepared in DMSO)

Sterile culture tubes and flasks

Incubator with shaking capabilities (35°C)

Spectrophotometer

Sterile normal saline

0.5 McFarland standard

Procedure:

Initial Culture: Inoculate a single colony of the susceptible fungal strain into YPD liquid

medium. Incubate at 35°C with shaking for 24-36 hours until the medium is turbid.

Inoculum Preparation: Centrifuge the culture at 3000 x g for 2 minutes, wash the pellet twice

with sterile normal saline, and resuspend the cells to a turbidity equivalent to a 0.5

McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

Stepwise Selection:

Add 200 µL of the prepared inoculum to 20 mL of YPD broth containing a starting sub-

inhibitory concentration of Amphotericin B (e.g., 0.25 µg/mL).

Incubate at 35°C with shaking for 24-48 hours.
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After incubation, subculture the cells by transferring an aliquot to fresh YPD medium

containing the same concentration of Amphotericin B. Repeat this subculturing step five

times.

Increasing Drug Concentration: After five passages at the initial concentration, double the

concentration of Amphotericin B in the YPD medium (e.g., to 0.5 µg/mL) and repeat the

subculturing process.

Iterative Process: Continue to double the Amphotericin B concentration after every five

successful subcultures until the strain can survive at a significantly higher concentration

(e.g., 32 µg/mL).

Isolation of Resistant Strain: Once the desired level of resistance is achieved, streak the

culture onto a YPD agar plate to obtain single colonies.

Confirmation of Resistance: Pick a single colony and confirm its resistance level by

performing a Minimum Inhibitory Concentration (MIC) test as described in Protocol 2.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth

microdilution method for yeasts.

Materials:

Fungal isolate (wild-type and potentially resistant strains)

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

Amphotericin B stock solution

Sterile 96-well U-bottom microtiter plates

Spectrophotometer or microplate reader

Incubator (35°C)
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Procedure:

Drug Dilution Series: Prepare a series of twofold dilutions of Amphotericin B in RPMI 1640

medium in the 96-well plate. The final concentration range should typically span from 0.03 to

16 µg/mL. Include a drug-free well for a growth control.

Inoculum Preparation: Prepare a fungal suspension in sterile saline with a turbidity

equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to

achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

Inoculation: Add the prepared inoculum to each well of the microtiter plate.

Incubation: Incubate the plate at 35°C for 24-48 hours.

MIC Determination: The MIC is defined as the lowest concentration of Amphotericin B that

causes a 100% inhibition of visible growth compared to the drug-free control well.

Protocol 3: Fungal Viability Assessment by Colony
Forming Unit (CFU) Assay
This protocol is used to quantify the number of viable fungal cells after exposure to

Amphotericin B.

Materials:

Fungal cultures (treated and untreated)

Sterile phosphate-buffered saline (PBS) or normal saline

YPD agar plates

Sterile microcentrifuge tubes

Incubator (30-37°C)

Procedure:
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Serial Dilutions: Following treatment with Amphotericin B (e.g., from an MIC or time-kill

assay), harvest the fungal cells and wash them with sterile PBS. Resuspend the cells in PBS

and prepare a series of 10-fold dilutions.

Plating: Spread a defined volume (e.g., 100 µL) of the appropriate dilutions onto YPD agar

plates in triplicate.

Incubation: Incubate the plates at 30-37°C for 24-48 hours, or until distinct colonies are

visible.

Colony Counting: Count the number of colonies on the plates that have between 30 and 300

colonies.

CFU Calculation: Calculate the number of viable cells per milliliter (CFU/mL) in the original

culture using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume

plated (in mL)
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Experimental Workflow for Selecting Resistant Strains
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Caption: Workflow for in vitro selection of Amphotericin A resistant fungal strains.
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Signaling Pathway of Amphotericin A Resistance
Caption: Mechanism of Amphotericin A action and the development of resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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